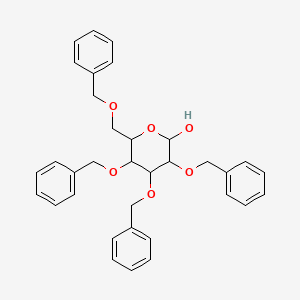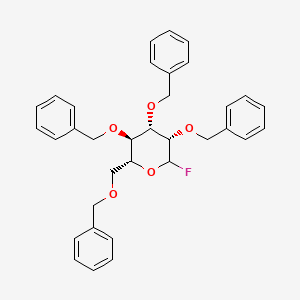![molecular formula C₁₃H₁₈ClNO₂ B1139781 (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride CAS No. 1422164-57-5](/img/new.no-structure.jpg)
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a naphtho[1,2-b][1,4]oxazin ring system. It is often studied for its interactions with biological systems, particularly its role as a dopamine receptor agonist.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Naphtho[1,2-b][1,4]oxazin Ring: This step involves the cyclization of a suitable precursor, such as a substituted naphthol, with an appropriate amine under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 9-position can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Hydrogenation: The hexahydro configuration is obtained by hydrogenating the naphtho[1,2-b][1,4]oxazin ring system using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and control would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the ring system or reduce any functional groups present, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2), methyl iodide (CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce fully hydrogenated naphtho[1,2-b][1,4]oxazin derivatives.
科学的研究の応用
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors, making it useful in neurobiological research.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia due to its dopamine agonist properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the production of other compounds.
作用機序
The mechanism of action of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride primarily involves its role as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine, a neurotransmitter. This interaction can modulate various neurological pathways, influencing mood, movement, and cognition. The compound’s effects are mediated through the activation of dopamine D2 receptors, which are involved in the regulation of motor control and reward pathways.
類似化合物との比較
Similar Compounds
(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride: This enantiomer has similar structural features but different stereochemistry, which can lead to different biological activities.
4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol: Another derivative used in the preparation of radiolabeled dopamine receptor agonists.
Uniqueness
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride is unique due to its specific methoxy substitution and hexahydro configuration, which confer distinct pharmacological properties. Its ability to act as a dopamine receptor agonist makes it particularly valuable in neuropharmacological research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
特性
CAS番号 |
1422164-57-5 |
|---|---|
分子式 |
C₁₃H₁₈ClNO₂ |
分子量 |
255.74 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


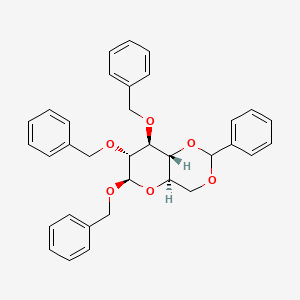
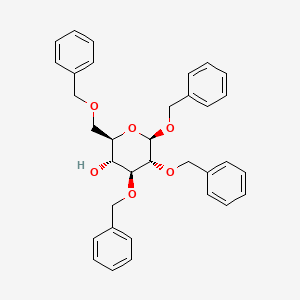

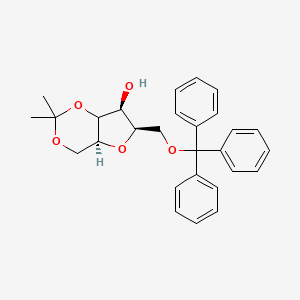
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)
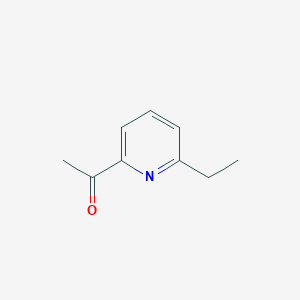

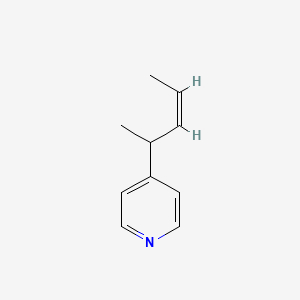
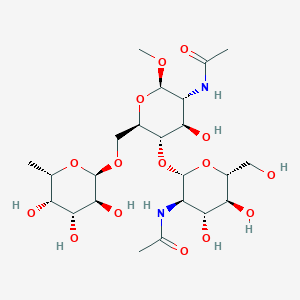
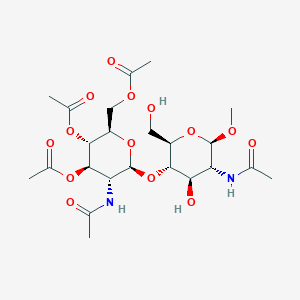
![4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1139719.png)
